4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 914610-50-7
VCID: VC2457849
InChI: InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Molecular Formula: C15H22BNO4S
Molecular Weight: 323.2 g/mol

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

CAS No.: 914610-50-7

Cat. No.: VC2457849

Molecular Formula: C15H22BNO4S

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester - 914610-50-7

CAS No. 914610-50-7
Molecular Formula C15H22BNO4S
Molecular Weight 323.2 g/mol
IUPAC Name N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3
Standard InChI Key ASFBWQXCZSUHRX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3

Chemical Properties and Structure

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is characterized by its distinctive molecular architecture combining a boronic ester moiety with a cyclopropylsulfonamide group. The compound features a phenyl ring with two key functional groups: a cyclopropylsulfonamide substituent and a pinacol boronate ester.

Basic Chemical Information

The compound is formally known as N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide according to IUPAC nomenclature. Its essential chemical parameters are presented in Table 1.

Table 1: Chemical Properties of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

PropertyValue
CAS Number914610-50-7
Molecular FormulaC₁₅H₂₂BNO₄S
Molecular Weight323.2 g/mol
AppearanceSolid/powder (off-white to tan)
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
InChIInChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3

The compound's structure contains several key functional groups that contribute to its reactivity profile :

  • A phenyl ring serving as the central scaffold

  • A cyclopropylsulfonamide group (N-cyclopropyl-SO₂-NH-) providing a site for hydrogen bonding and potential biological recognition

  • A pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that enables participation in coupling reactions

Spectroscopic Characteristics

The compound can be characterized using various spectroscopic techniques. NMR spectroscopy is particularly valuable for structure elucidation, with both ¹H-NMR and ¹³C-NMR providing essential structural confirmation. Additional characterization can be performed using IR spectroscopy, which typically shows characteristic absorptions for the sulfonamide (S=O stretching at ~1350–1160 cm⁻¹) and boronic ester (B-O stretching at ~1340–1310 cm⁻¹) functional groups.

Synthesis Methodologies

The synthesis of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester typically follows established protocols for borylation of aryl halides. Current methodologies focus on efficiency, yield optimization, and sustainable approaches.

Standard Synthetic Routes

The primary synthetic pathway involves palladium-catalyzed borylation of 4-bromo-N-cyclopropylsulfonamide with bis(pinacolato)diboron. This reaction requires specific conditions to achieve optimal yields:

  • Palladium catalyst (typically Pd(dppf)Cl₂ or similar)

  • Inert atmosphere (nitrogen or argon)

  • Base (potassium acetate or potassium carbonate)

  • Temperature range: 80-100°C

  • Reaction time: Several hours

Alternative Synthetic Approaches

Research has demonstrated that modified approaches can improve yield and purity. One notable alternative involves a one-pot, three-step synthesis starting from propargylic silyl ethers as described by Spencer et al. This approach uses Schwartz's Reagent (Cp₂ZrHCl) in a catalytic hydroboration followed by Lewis acid-mediated cyclization .

The reaction conditions for this alternative approach include:

  • Dichloromethane as solvent

  • Three equivalents of Schwartz's Reagent

  • BF₃·OEt₂ as Lewis acid

  • Room temperature to 0°C conditions

This methodology represents a significant advancement because it enables access to cyclopropyl boronic acid pinacol esters from synthetically tractable starting materials .

Chemical Reactivity and Transformations

The chemical reactivity of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester is primarily governed by the boronic ester functionality, which participates in various coupling reactions.

Suzuki-Miyaura Coupling Reactions

The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations allow for the formation of carbon-carbon bonds between the borylated arene and various coupling partners.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling Using 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

ParameterCondition
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂
BaseK₂CO₃, K₃PO₄, or Cs₂CO₃
SolventTHF, dioxane, or DMF/water mixtures
Temperature60-100°C
Coupling PartnersAryl halides, heteroaryl halides
AtmosphereInert (N₂ or Ar)

The mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester, and concluding with reductive elimination to form the new carbon-carbon bond.

Other Transformations

Beyond Suzuki coupling, the compound can undergo several other transformations:

  • Oxidation Reactions: Treatment with oxidizing agents like hydrogen peroxide can convert the boronic ester to phenols.

  • Chan-Lam Coupling: Copper-catalyzed coupling with amines or alcohols to form C-N or C-O bonds.

  • Hayashi-Miyaura Conjugate Addition: Addition to α,β-unsaturated carbonyl compounds.

  • Functionalization of the Sulfonamide Group: The NH of the sulfonamide can serve as a nucleophile in alkylation reactions.

These diverse reaction pathways highlight the synthetic utility of this compound as a versatile building block in organic synthesis.

Applications in Medicinal Chemistry

The compound 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester has gained attention in medicinal chemistry due to its potential in drug development.

As a Building Block in Drug Synthesis

The compound serves as a valuable intermediate in the synthesis of pharmaceutically relevant molecules, particularly those containing biaryl motifs. The sulfonamide group is a privileged structure in medicinal chemistry, appearing in various drug classes including antibacterials, diuretics, and antidiabetic agents.

Development of Drug Delivery Systems

Research indicates that boronic acid derivatives, including this compound, have been utilized in the development of responsive drug delivery systems. The ability of boronic esters to undergo specific chemical transformations under certain physiological conditions makes them suitable for targeted drug release mechanisms.

Analytical Methods and Characterization

Proper characterization of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester requires sophisticated analytical techniques to confirm its identity, purity, and structural integrity.

Recommended Analytical Techniques

A comprehensive analytical approach combines multiple techniques to fully characterize this compound:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR provide detailed structural information. ¹¹B NMR is particularly useful for confirming the presence of the boronic ester group, with signals typically appearing at 30-10 ppm for trigonal boron.

  • FT-IR Spectroscopy: Identifies functional groups including the boronic ester (B-O stretching at ~1340–1310 cm⁻¹) and sulfonamide (S=O stretching at ~1350–1160 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula and provides fragment analysis.

  • X-ray Diffraction (XRD): When single crystals are available, provides definitive structural confirmation including bond lengths, angles, and three-dimensional arrangement.

SupplierCatalog NumberPackage SizePurityPrice Range (USD)
Sigma-AldrichCDS01000550 mgNot specified~$107.00
Santa Cruz Biotechnologysc-261443500 mgNot specified~$176.00
Santa Cruz Biotechnologysc-261443A1 gNot specified~$300.00
Aladdin ScientificALA-N331287-1g1 gNot specifiedNot provided
Vulcan ChemVC2457849VariousNot specifiedNot provided

Quality Specifications

Commercial samples typically include certificates of analysis (COA) that verify identity and purity through analytical data such as NMR spectroscopy, mass spectrometry, and HPLC analysis .

Structural Comparison with Related Compounds

Understanding the relationship between 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester and structurally similar compounds provides insight into its unique properties and applications.

Structural Analogues

Several related compounds share structural similarities with varying functional groups :

Table 4: Structural Comparison with Related Compounds

CompoundKey Structural DifferenceMolecular Formula
4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol esterReference compoundC₁₅H₂₂BNO₄S
4-(Dimethylamino)phenylboronic acid pinacol esterDimethylamino group instead of cyclopropylsulfonamideC₁₄H₂₂BNO₂
4-(N-Boc-amino)phenylboronic acid pinacol esterN-Boc-amino group instead of cyclopropylsulfonamideC₁₇H₂₆BNO₄
4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester(Phenylamino)carbonyl group instead of cyclopropylsulfonamideC₁₉H₂₂BNO₃

Structure-Property Relationships

The cyclopropylsulfonamide group in 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester imparts distinct electronic and steric properties compared to related compounds. These properties affect:

  • Reactivity: The electron-withdrawing nature of the sulfonamide group can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the boronic ester in coupling reactions.

  • Solubility: The presence of the sulfonamide moiety increases polarity compared to simple phenylboronic esters, affecting solubility profiles in various solvents.

  • Biological Recognition: The cyclopropyl group provides a specific three-dimensional structure that can influence binding to biological targets, potentially enhancing selectivity in medicinal applications.

Current Research Directions and Future Perspectives

Research involving 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester continues to evolve, with several promising avenues being explored.

Emerging Applications

Current research focuses on expanding the utility of this compound in several areas:

  • Novel Drug Development: Exploration as a building block for new pharmaceutical candidates, particularly those targeting proteases and kinases.

  • Responsive Materials: Development of sensors and materials that respond to specific stimuli based on the reactivity of the boronic ester moiety.

  • Green Chemistry Approaches: Implementation of more sustainable synthetic routes and catalytic systems for borylation reactions.

Methodological Advancements

Research is advancing methodological approaches to overcome challenges associated with this compound:

  • Solubility Optimization: Development of solvent systems to enhance solubility in Suzuki-Miyaura cross-coupling reactions, including the use of polar aprotic solvents (e.g., DMSO, THF) or solvent mixtures.

  • Microwave-Assisted Synthesis: Application of microwave technology to reduce reaction times and improve yields by enhancing mass transfer in heterogeneous systems.

  • Protecting Group Strategies: Exploration of temporary modifications to the sulfonamide group to reduce polarity and improve reactivity in certain contexts.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator